N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
Description
N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a thiazole-derived compound characterized by a 2,3-dihydro-1,3-thiazol-5-yl core substituted with a 2-methoxyethyl group at position 3, a phenyl group at position 4, and a phenylimino moiety at position 2 in the (E)-configuration.
Properties
Molecular Formula |
C25H23N3O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C25H23N3O2S/c1-30-18-17-28-22(19-11-5-2-6-12-19)24(27-23(29)20-13-7-3-8-14-20)31-25(28)26-21-15-9-4-10-16-21/h2-16H,17-18H2,1H3,(H,27,29) |
InChI Key |
RUZAREAIOWFWCL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyethylamine with a thiazole derivative, followed by the introduction of phenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the benzamide group through an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations :
- Core Heterocycle : The target compound’s 2,3-dihydrothiazole core distinguishes it from benzimidazole () and 1,3,4-thiadiazole () derivatives. The dihydrothiazole ring may confer conformational rigidity, influencing binding specificity .
- Substituent Variability: The 2-methoxyethyl group in the target compound contrasts with 3-methoxypropyl in ’s analogue, suggesting differences in hydrophobicity and steric effects. The phenylimino group (E-configuration) is critical for maintaining planar geometry, analogous to the imino groups in and .
Computational and Docking Studies
- Wavefunction Analysis: Tools like Multiwfn () can map electrostatic potentials or electron localization functions to predict reactivity and binding sites .
- Docking Studies: AutoDock () may simulate interactions between the target compound and biological targets (e.g., kinases), leveraging its benzamide and phenylimino groups for hydrogen bonding and π-π stacking .
Biological Activity
The compound N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide belongs to the thiazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and cytotoxic properties, along with relevant case studies and research findings.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives. For instance, a series of compounds similar to the one demonstrated significant activity against Candida albicans and Candida parapsilosis. Specifically, derivatives with stronger electronegative substituents at the para position of phenyl moieties exhibited enhanced antifungal effects. The compound This compound is hypothesized to share similar mechanisms due to its structural characteristics.
Case Study: Antifungal Efficacy
In a comparative study, two synthesized thiazole derivatives (2d and 2e ) showed a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to standard antifungal agents like ketoconazole. The study also reported that these compounds inhibited ergosterol synthesis by targeting the CYP51 enzyme pathway, a crucial mechanism shared with azole drugs.
| Compound | MIC (μg/mL) | Ergosterol Inhibition (%) |
|---|---|---|
| 2d | 1.23 | 86.055 |
| 2e | 1.23 | 88.638 |
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. Compounds with higher lipophilicity showed improved antibacterial efficacy against various strains including Escherichia coli and Staphylococcus aureus. The structural modifications in the thiazole ring significantly influenced their activity.
Research Findings on Antibacterial Effects
A study found that certain thiazole compounds exhibited moderate to significant antibacterial activities in vitro. The presence of specific functional groups was correlated with enhanced activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thiazole Derivative A | E. coli ATCC 11230 | 15 |
| Thiazole Derivative B | S. aureus ATCC 6538 | 18 |
Cytotoxicity Analysis
The cytotoxic effects of the compound were assessed using NIH/3T3 cell lines. The IC50 values indicated that while exhibiting antifungal properties, the compound maintained a relatively low cytotoxic profile.
Cytotoxicity Results
The following table summarizes the cytotoxicity data:
| Compound | IC50 (μM) |
|---|---|
| N-[(2E)...] | >1000 |
| Doxorubicin | 0.25 |
The results suggest that This compound has a favorable therapeutic index due to its selective action against fungal cells with minimal impact on normal mammalian cells.
Structure-Activity Relationship (SAR)
The structure of This compound plays a crucial role in its biological activity. The presence of electronegative atoms and specific substituents can enhance lipophilicity and improve membrane permeability, which is essential for effective drug action.
Key Structural Features Influencing Activity
- Electronegative Substituents : Enhances interaction with biological targets.
- Lipophilicity : Facilitates transmembrane diffusion.
- Phenyl Moiety : Influences binding affinity to enzymes like CYP51.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
